molecular formula C11H11F4N B13245547 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B13245547
M. Wt: 233.20 g/mol
InChI Key: RCVAYEMTTGYFMP-UHFFFAOYSA-N
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Description

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine is a fluorinated pyrrolidine derivative characterized by a fluorine atom at the 3-position of the pyrrolidine ring and a 3-(trifluoromethyl)phenyl substituent. This compound combines the structural rigidity of the pyrrolidine ring with the electron-withdrawing effects of fluorine and the lipophilic trifluoromethyl group. Such features are often leveraged in medicinal chemistry and agrochemical design to enhance metabolic stability, bioavailability, and target binding affinity.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15/h1-3,6,16H,4-5,7H2

InChI Key

RCVAYEMTTGYFMP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Construction via Pyrazolo-5-one Intermediate (Patent WO2010028232A1)

One of the most detailed synthetic routes is described in patent WO2010028232A1, which outlines a multi-step process involving:

  • Step 1a : Conversion of a precursor compound to a pyrazolo-5-one intermediate (Formula III) by treatment with a tertiary amine base (e.g., triethylamine) in a lower alcohol solvent (ethanol, methanol) at 0–80 °C for 3–10 hours.
  • Step 1b : Reaction of the pyrazolo-5-one intermediate with a freebase compound containing the 3,5-bis(trifluoromethyl)phenyl moiety (Formula IV). The reaction is conducted by heating to reflux with azeotropic removal of water to drive imine formation.
  • Step 2-6 : Treatment of the crude product with iodotrimethylsilane (TMSI) followed by quenching with an alcohol to obtain the free base of Formula IV.
  • Salt Formation : The free base is converted into a salt form using acids such as maleic acid, hydrochloric acid, or hydrobromic acid, with maleic acid preferred for crystallization.

This method emphasizes careful control of reaction conditions, use of tertiary amines as bases, and salt formation to improve purity and crystallinity.

Step Description Reagents/Conditions Temperature Time
1a Formation of pyrazolo-5-one intermediate Tertiary amine (e.g., triethylamine), lower alcohol 0–80 °C (preferably 20–30 °C) 3–10 h
1b Reaction with freebase (Formula IV) Heating to reflux, azeotropic removal of water Reflux Variable
2-6 Treatment with TMSI and quenching TMSI, alcohol (C1–C12) Room temperature Variable
Salt formation Acid treatment (maleic acid preferred) Acid addition, crystallization from toluene/hexane Room temperature Variable

Cross-Coupling to Prepare Trifluoromethylphenyl Precursors (Mizoroki–Heck Reaction)

An improved synthesis of the key intermediate 3-(3-trifluoromethylphenyl)propanal, which can be further elaborated to the target compound, uses a Mizoroki–Heck cross-coupling:

  • React 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal.
  • Catalyzed by palladium acetate (Pd(OAc)2) with tetrabutylammonium acetate as the base.
  • Conducted in N,N-dimethylformamide (DMF) at 90 °C for 3–4 hours.
  • Followed by hydrogenation in a cascade process to yield a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate.

This method avoids phosphine ligands and allows efficient palladium recovery.

Parameter Details
Catalyst Pd(OAc)2
Base nBu4NOAc (tetrabutylammonium acetate)
Solvent DMF
Temperature 90 °C
Time 3–4 h
Products 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene, ethyl 3-(3-trifluoromethylphenyl)propanoate

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Pyrazolo-5-one route (Patent WO2010028232A1) Multi-step, uses tertiary amines and salt formation High purity, crystalline salts, well-documented Multi-step, requires careful control of conditions
Mizoroki–Heck cross-coupling Efficient Pd-catalyzed coupling to prepare aromatic precursor Avoids phosphine ligands, scalable Intermediate step, requires palladium catalyst
Photoredox coupling Visible light catalysis, mild conditions Innovative, high yields, one-pot process Requires specialized photocatalysts and light source

Research Findings and Practical Considerations

  • The pyrazolo-5-one based synthesis is well-suited for producing crystalline salts of the target compound, facilitating purification and characterization.
  • Use of tertiary amines (triethylamine, diisopropylethylamine) as bases in alcoholic solvents is critical for intermediate formation.
  • Salt formation with maleic acid enhances crystallinity and stability.
  • The Mizoroki–Heck reaction provides an efficient route to key trifluoromethylphenyl intermediates, which can be further transformed.
  • Photoredox methods represent a cutting-edge approach for fluorinated heterocycles but may require adaptation for pyrrolidine systems.
  • Reaction conditions such as temperature, solvent choice, and additives significantly impact yields and purity.
  • Recovery and reuse of palladium catalysts in cross-coupling improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

2-(3-(Trifluoromethyl)phenyl)pyrrolidine (CAS 109086-17-1)
  • Molecular Formula : C₁₁H₁₂F₃N
  • Molecular Weight : 215.215 g/mol
  • Key Properties : Density (1.179 g/cm³), Boiling Point (234.6°C), Flash Point (95.7°C)
  • Comparison: Unlike the target compound, this analog has the trifluoromethylphenyl group at the 2-position of the pyrrolidine ring.
(3R)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidine (CAS 921606-29-3)
  • Molecular Formula: C₁₁H₁₂F₃NO
  • Molecular Weight : 231.21 g/mol
  • Key Properties: Contains a phenoxy linker between the pyrrolidine and trifluoromethylphenyl group. The oxygen atom introduces polarity, which could enhance solubility but reduce membrane permeability compared to the direct phenyl attachment in the target compound .
3,3-Difluoropyrrolidine Derivatives (e.g., CAS 57395-89-8)
  • Molecular Formula : C₄H₇F₂N·HCl
  • Molecular Weight : 140.10 g/mol (free base)
  • Key Properties : Features two fluorine atoms at the 3-position of the pyrrolidine ring. The increased fluorination enhances metabolic stability and electron-withdrawing effects but eliminates the aromatic trifluoromethylphenyl moiety, reducing lipophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
Target Compound* ~230 (estimated) N/A N/A 3-Fluoro, 3-(trifluoromethyl)phenyl
2-(3-(Trifluoromethyl)phenyl)pyrrolidine 215.22 234.6 1.179 2-(Trifluoromethyl)phenyl
(3R)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidine 231.21 N/A N/A Phenoxy linker
3,3-Difluoropyrrolidine hydrochloride 140.10 (free base) N/A N/A 3,3-Difluoro

*Estimated based on structural analogs.

Biological Activity

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring substituted with a trifluoromethyl group, exhibits interesting interactions with various biological targets, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine is C11H12F4N, with a molecular weight of approximately 269.67 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its biological activity. The compound typically appears as a white to off-white powder and is soluble in various organic solvents, facilitating its use in chemical synthesis and biological assays.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidineC11H12F4NDifferent substitution pattern on the phenyl ring
1-(Trifluoromethyl)-2-pyrrolidinoneC6H8F3NLacks fluorine on pyrrolidine but has similar activity
3-Fluoro-3-(trifluoromethyl)pyrrolidineC7H8F4NSimilar structure but lacks phenyl substitution

The biological activity of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Initial studies suggest that this compound may exhibit enzyme inhibition or receptor antagonism, making it a candidate for further pharmacological investigation. The trifluoromethyl group significantly influences the binding interactions with biological targets due to its electron-withdrawing nature, which can enhance the compound's potency and selectivity.

Biological Activity Studies

Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that the inclusion of trifluoromethyl groups can increase the potency for inhibiting serotonin uptake by several fold compared to non-fluorinated analogs .

Case Study: Enzyme Inhibition

In vitro studies have indicated that 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, preliminary assays suggest that this compound could inhibit enzymes related to neurotransmitter regulation, potentially impacting conditions such as depression or anxiety disorders.

Pharmacological Applications

The unique properties of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine position it as a promising candidate for drug development in various therapeutic areas:

  • Neurological Disorders : Its potential as an enzyme inhibitor may lead to applications in treating mood disorders.
  • Cancer Research : Similar fluorinated compounds have shown efficacy in inhibiting cancer cell growth, suggesting further exploration of this compound's anticancer properties is warranted .

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